molecular formula C13H24N2O2 B111143 Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1100748-84-2

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B111143
CAS No.: 1100748-84-2
M. Wt: 240.34 g/mol
InChI Key: FGWHJPYFWUDBIX-UHFFFAOYSA-N
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Description

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol. This compound is part of the azaspiro family, which is known for its unique spirocyclic structure. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

The synthesis of tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with trichloroacetyl chloride, followed by the addition of an amine . The reaction conditions often include the use of solvents such as chloroform or methanol, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Chemical Reactions Analysis

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting metabolic diseases and diabetes.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been reported to act as an agonist for GPR119, a receptor involved in glucose metabolism and insulin secretion . This interaction helps in the regulation of blood sugar levels and has potential therapeutic applications in the treatment of diabetes and other metabolic disorders.

Comparison with Similar Compounds

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate can be compared with other similar compounds such as:

    Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: This compound has a similar spirocyclic structure but differs in its functional groups.

    Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: This compound contains a hydroxyl group instead of an amino group.

The uniqueness of this compound lies in its specific functional groups and its ability to act as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Biological Activity

Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS No. 1100748-84-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 1100748-84-2
  • Storage Conditions : Keep in a dark place, sealed, at 2-8°C.

Synthesis

The synthesis of this compound involves several steps that include the reaction of specific precursors to yield the desired compound. A notable method includes the use of tert-butyl ester derivatives and nitrogen-containing heterocycles, which are common in pharmaceutical intermediates. The yield for synthesized derivatives can reach up to 70.7%, indicating a favorable production efficiency for further research and development .

Tert-butyl 1-amino-7-azaspiro[3.5]nonane derivatives have been identified as potential modulators of GPR119, a receptor involved in glucose metabolism and insulin secretion. Compounds that act as GPR119 agonists can enhance glucose-dependent insulin secretion, making them candidates for diabetes treatment .

Pharmacological Studies

  • GPR119 Agonism :
    • In a study focused on the design and synthesis of novel 7-azaspiro[3.5]nonane derivatives, certain compounds demonstrated significant GPR119 agonistic activity, leading to improved glucose tolerance in diabetic rat models .
  • Inflammatory Response Modulation :
    • Research indicates that related compounds can regulate chemokine receptors CCR3 and CCR5, which are implicated in inflammatory responses and HIV pathogenesis. This suggests potential applications in treating inflammatory diseases and HIV-related conditions .
  • Case Study: Efficacy in Diabetic Models :
    • A specific derivative, identified as compound 54g during screening, exhibited a favorable pharmacokinetic profile and effectively lowered blood glucose levels in diabetic rats, highlighting its therapeutic potential .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
GPR119 AgonismEnhances insulin secretion; improves glucose tolerance in diabetic models
Chemokine Receptor ModulationPotential treatment for inflammatory diseases and HIV infections
PharmacokineticsCompound 54g showed desirable pharmacokinetic properties; effective in lowering blood glucose

Properties

IUPAC Name

tert-butyl 3-amino-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-6-13(7-9-15)5-4-10(13)14/h10H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWHJPYFWUDBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC2N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649126
Record name tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100748-84-2
Record name tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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